5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid
Description
5-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 5-position with an azetidin-3-yl group and at the 4-position with a carboxylic acid moiety. The trifluoroacetic acid (TFA) component acts as a counterion, forming a stable salt to enhance solubility or facilitate purification .
Properties
CAS No. |
2680528-56-5 |
|---|---|
Molecular Formula |
C9H9F3N2O5 |
Molecular Weight |
282.17 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H8N2O3.C2HF3O2/c10-7(11)5-6(12-3-9-5)4-1-8-2-4;3-2(4,5)1(6)7/h3-4,8H,1-2H2,(H,10,11);(H,6,7) |
InChI Key |
VKUVMQQXGQPRQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(N=CO2)C(=O)O.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
A primary method involves palladium-catalyzed reactions between azetidine precursors and oxazole intermediates. As detailed in Patent WO2017097224A1, the synthesis begins with a protected azetidine derivative (Compound a ) reacting with 4-carboxyoxazole intermediates under Suzuki-Miyaura coupling conditions. Key steps include:
-
Reagents : Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts, sodium carbonate as a base.
-
Solvents : Mixed dioxane/water systems under inert gas protection.
-
Conditions : Reactions proceed at 100°C for 5–24 hours, yielding intermediate c with >70% efficiency.
Subsequent acrylonitrile addition in acetonitrile with DBU (1,8-diazabicycloundec-7-ene) facilitates oxazole ring formation, followed by TFA-mediated deprotection to yield the final compound.
Trifluoroacetic Acid-Mediated Deprotection
TFA plays a dual role in both catalysis and final purification. After Lewis acid-catalyzed cyclization (e.g., using BF₃·Et₂O), the crude product is treated with TFA in dichloromethane at 0–25°C for 3–8 hours. This step removes protecting groups (e.g., SEM groups) and protonates the azetidine nitrogen, enhancing solubility for HPLC purification.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Classical Method (Patent) | Green Method (Sonochemical) |
|---|---|---|
| Solvent | Dioxane/water | Water |
| Temperature | 100°C | 25–50°C |
| Reaction Time | 18–24 hours | 5 minutes |
| Yield | ~75% | 75–85% |
The sonochemical approach, though developed for triazines, demonstrates potential applicability to oxazole synthesis by reducing reaction times 300-fold and eliminating organic solvents.
Catalytic System Tuning
-
Palladium Loadings : Reducing Pd(PPh₃)₄ from 5 mol% to 1 mol% decreases costs without compromising yield.
-
Base Selection : Potassium phosphate outperforms sodium carbonate in polar aprotic solvents, minimizing side reactions.
Green Chemistry Approaches
Solvent-Free Mechanochemical Grinding
Though absent in current literature, mechanochemical methods using ball mills could bypass solvent use entirely, aligning with the DOZN™ 2.0 green chemistry metrics.
Analytical Characterization
Purity and Structure Elucidation
Stability Studies
Storage at -20°C in TFA-containing solutions maintains stability for >6 months, whereas neutral aqueous solutions degrade within 72 hours.
Discussion and Comparative Analysis
Efficiency vs. Sustainability
Chemical Reactions Analysis
Types of Reactions
5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it useful in the study of enzyme interactions and cellular processes.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine and oxazole rings can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid component enhances the compound’s stability and reactivity, facilitating its biological effects .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₉H₉F₃N₂O₅ (including TFA) .
- Molecular Weight : 282.18 g/mol .
- Structural Features :
- Oxazole ring : A five-membered aromatic heterocycle with oxygen and nitrogen atoms.
- Azetidine substituent : A four-membered saturated ring with a secondary amine, contributing to conformational rigidity.
- Trifluoroacetate salt : Enhances stability and solubility in polar solvents.
Comparison with Similar Compounds
The structural and functional properties of 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, TFA, are compared below with analogous oxazole-carboxylic acid derivatives.
Table 1: Structural and Physical Comparison
Key Findings and Discussion
Bioactivity Correlations :
- Bromo and difluoro substituents (as in 5-(4-bromo-2,3-difluorophenyl)-1,3-oxazole-4-carboxylic acid) enhance binding to topoisomerase enzymes, likely through halogen bonding and hydrophobic interactions .
- The azetidine group’s constrained geometry may improve target selectivity in kinase inhibitors by reducing off-target interactions .
Synthetic Accessibility :
- The TFA salt of the azetidine-oxazole derivative is synthesized via Boc-deprotection in DCM/TFA, achieving high purity (97.7%) . In contrast, aryl-substituted analogs (e.g., 5-(2-fluorophenyl)) require palladium-catalyzed coupling, which complicates scalability .
Biological Activity
5-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid (CAS No. 2680528-56-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on antimicrobial properties, pharmacological applications, and its role as a therapeutic agent.
Chemical Structure
The compound features an azetidine ring attached to an oxazole moiety, which is known for its diverse biological activities. The trifluoroacetic acid group enhances the compound's solubility and stability.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various oxazole derivatives can inhibit the growth of bacteria and fungi. The following table summarizes some findings related to the antimicrobial activity of similar compounds:
| Compound | MIC (µg/ml) against Bacteria | MIC (µg/ml) against Fungi |
|---|---|---|
| 11 | 1.6 (C. albicans) | 3.2 (A. niger) |
| 12 | 0.8 (C. tropicalis) | 1.6 (C. neoformans) |
| Ampicillin | 3.2 | 1.6 |
These results suggest that compounds similar to 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid may exhibit comparable antimicrobial efficacy against pathogenic strains such as Staphylococcus aureus, Escherichia coli, and various fungi including Candida species .
Inhibition of Enzymatic Activity
The compound's structure suggests potential inhibition of specific enzymes linked to various diseases. For example, azetidine derivatives have been studied for their role in inhibiting phosphodiesterase (PDE10), which is implicated in central nervous system disorders . This inhibition could lead to therapeutic applications in treating conditions like schizophrenia and other neuropsychiatric disorders.
Case Studies
Recent studies have explored the synthesis of oxazole derivatives and their biological activities. One study highlighted the development of a series of substituted oxazoles that demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria . Another investigation focused on the antiproliferative effects of oxazole derivatives in cancer cell lines, indicating potential applications in oncology.
Pharmacological Implications
The biological activities of 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid suggest its potential as a multi-target therapeutic agent:
- Antimicrobial Agent : Effective against various bacterial and fungal strains.
- Neuroprotective Agent : Potential use in treating neurodegenerative diseases due to PDE10 inhibition.
Q & A
Q. What are the recommended synthetic routes for 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be optimized?
Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the oxazole ring via cyclization of appropriate precursors (e.g., α-amino ketones or nitriles) under acidic or basic conditions .
- Step 2 : Introduction of the azetidine moiety through nucleophilic substitution or coupling reactions. Protecting groups (e.g., tert-butoxycarbonyl, Boc) may be used to prevent side reactions .
- Step 3 : Deprotection and salt formation with trifluoroacetic acid (TFA) during purification .
Optimization : Monitor reaction progress using LC-MS or TLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (room temperature to reflux) to improve yields .
Q. How should researchers characterize the structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the oxazole ring (δ 8.0–9.0 ppm for aromatic protons) and azetidine (δ 3.0–4.0 ppm for N-CH2 groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 282.18 (CHFNO) for the TFA salt .
- X-ray Crystallography : Resolve the 3D structure, as demonstrated for analogous oxazole-carboxylic acid complexes in protein-ligand studies .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to targets like JARID1B, a histone demethylase .
- Cellular Uptake Studies : Employ radiolabeled compounds or fluorescent tags to assess permeability across cell membranes .
Advanced Research Questions
Q. How does the azetidine substituent influence structure-activity relationships (SAR) compared to other heterocycles?
- Azetidine vs. Piperidine : The smaller, strained azetidine ring enhances conformational rigidity, potentially improving target selectivity but reducing solubility. Comparative studies with piperidine analogs (e.g., 5-(piperidin-3-yl)-1,3-oxazole-4-carboxylic acid) show differences in binding kinetics to enzymes like JARID1B .
- Fluorine Substitution : Trifluoromethyl groups (as in TFA) increase metabolic stability but may introduce steric hindrance. Contrast with 5-(2-fluorophenyl) analogs to evaluate electronic effects .
Q. How can researchers resolve contradictions in reported biological activity data?
- Case Example : If one study reports potent enzyme inhibition while another shows no activity:
Q. What computational strategies are effective for predicting interactions with biological targets?
- Molecular Docking : Use PANDDA event maps (as in JARID1B studies) to model ligand binding poses and identify key residues (e.g., His-324, Glu-326) .
- Molecular Dynamics (MD) Simulations : Simulate the stability of the azetidine-oxazole scaffold in binding pockets over 100 ns trajectories to assess conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
